2-Pyridinyl 4-fluorobenzenesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO3S |
|---|---|
Molecular Weight |
253.247 |
IUPAC Name |
pyridin-2-yl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C11H8FNO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H |
InChI Key |
NSBPBHQYFQBKAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridinyl 4 Fluorobenzenesulfonate and Congeneric Pyridinyl Arylsulfonate Esters
Classical Esterification Protocols
The traditional and most direct method for the synthesis of pyridinyl arylsulfonate esters involves the formation of a sulfonate ester linkage between a hydroxylated pyridine (B92270) derivative and an arylsulfonyl halide. This approach, while conceptually straightforward, is highly dependent on optimized reaction conditions to achieve good yields and purity.
Condensation of Hydroxylated Pyridine Derivatives with 4-Fluorobenzenesulfonyl Halides
The classical synthesis of 2-pyridinyl 4-fluorobenzenesulfonate is achieved through the condensation of 2-hydroxypyridine (B17775) with 4-fluorobenzenesulfonyl chloride. This reaction is a standard esterification where the hydroxyl group of the pyridine derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonate ester.
The general reaction is as follows:

This method is applicable to a wide range of substituted hydroxylated pyridines and arylsulfonyl halides, allowing for the synthesis of a diverse library of pyridinyl arylsulfonate esters.
Optimization of Reaction Conditions: Solvent Effects and Base Selection
The success of the classical esterification protocol is highly contingent on the appropriate selection of a base and solvent. The base is crucial for deprotonating the hydroxylated pyridine, thereby increasing its nucleophilicity, and for scavenging the hydrochloric acid byproduct generated during the reaction. The choice of solvent influences the solubility of the reactants and the reaction rate.
Studies on the sulfonylation of pyridines have demonstrated the significant impact of both the base and the solvent on the reaction's outcome, including regioselectivity when multiple reactive sites are present. researchgate.netd-nb.infochemistryviews.orgchemrxiv.org For instance, in the C-H sulfonylation of pyridine, a switch in solvent from dichloromethane (B109758) (CH2Cl2) to chloroform (B151607) (CHCl3) and the use of N-methylpiperidine as a base instead of 1,4-diazabicyclo[2.2.2]octane (DABCO) led to a marked improvement in the regioselectivity for the C4-isomer. d-nb.infochemrxiv.org
While this example pertains to C-H functionalization rather than O-sulfonylation, the principles of base and solvent effects are transferable. The selection of a non-nucleophilic, sterically hindered base can be advantageous in minimizing side reactions. Common bases employed in these reactions include pyridine, triethylamine, and N,N-diisopropylethylamine. The choice of solvent typically revolves around aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF).
An interactive data table summarizing the influence of base and solvent on a model sulfonylation reaction is presented below.
| Entry | Base | Solvent | Yield (%) | C4/C2 Ratio |
| 1 | DABCO | CH2Cl2 | 87 | 70:30 |
| 2 | DABCO | CHCl3 | 83 | 78:22 |
| 3 | N-Methylpiperidine | CH2Cl2 | 73 | 83:17 |
| 4 | N-Methylpiperidine | CHCl3 | 75 | 90:10 |
Data adapted from studies on the regioselective sulfonylation of pyridine. chemrxiv.org
Transition-Metal-Mediated and Catalytic Approaches
To overcome some of the limitations of classical methods, such as harsh reaction conditions and the need for pre-functionalized starting materials, several transition-metal-mediated and catalytic strategies have been developed for the synthesis of pyridinyl sulfonate esters.
Copper-Assisted Strategies for Pyridinyl Sulfonate Ester Formation
An efficient copper-assisted method has been developed for the synthesis of pyridinyl sulfonate esters from hydroxylated pyridines and sodium sulfinates. nih.govrsc.orgresearchgate.net This approach offers a base- and ligand-free protocol that utilizes the inexpensive and readily available copper(II) bromide (CuBr2) as a promoter. nih.govrsc.orgresearchgate.net The reaction proceeds smoothly under mild conditions and demonstrates good functional group tolerance. nih.govrsc.orgresearchgate.net
The general reaction scheme is as follows:

A variety of substituted pyridinols and sodium arylsulfinates can be coupled using this method to afford the corresponding pyridinyl arylsulfonate esters in moderate to good yields. nih.govresearchgate.net The reaction is typically carried out in a solvent such as acetonitrile (B52724) (MeCN) at elevated temperatures.
The table below showcases the scope of this copper-assisted methodology with various substituted pyridinols and sodium arylsulfinates.
| Entry | Hydroxypyridine | Sodium Arylsulfinate | Product | Yield (%) |
| 1 | 2-Hydroxypyridine | Sodium benzenesulfinate | Pyridin-2-yl benzenesulfonate (B1194179) | 75 |
| 2 | 2-Hydroxy-5-nitropyridine | Sodium p-toluenesulfinate | 5-Nitropyridin-2-yl 4-methylbenzenesulfonate | 82 |
| 3 | 3-Hydroxypyridine | Sodium 4-fluorobenzenesulfinate | Pyridin-3-yl 4-fluorobenzenesulfonate | 68 |
| 4 | 2-Fluoro-5-hydroxypyridine | Sodium p-toluenesulfinate | 2-Fluoropyridin-5-yl 4-methylbenzenesulfonate | 78 |
Data compiled from studies on the copper-assisted synthesis of pyridinyl sulfonate esters. nih.gov
Palladium-Catalyzed Carbonylation Utilizing Aryl Fluorobenzenesulfonates
Palladium catalysis has been extensively used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While a direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively reported, related methodologies suggest its feasibility. For instance, palladium-catalyzed carbonylation reactions of aryl fluorosulfates with aryl formates have been developed for the synthesis of esters. mdpi.com This demonstrates the ability of palladium catalysts to activate the C-O bond of aryl fluorosulfates.
Furthermore, palladium-catalyzed methodologies for the synthesis of aryl sulfonamides from arylboronic acids and a sulfuryl chloride equivalent have been reported. nih.govacs.orgmit.edu These processes often proceed through a palladium-sulfinate intermediate, highlighting the potential for palladium to mediate the formation of carbon-sulfur bonds, which could be extended to the formation of sulfonate esters. The palladium-catalyzed α-arylation of esters is another testament to the versatility of this metal in forming new bonds at positions that are traditionally difficult to functionalize. nih.gov
Metal-Free Oxidative O-S Cross-Coupling Methodologies
In recent years, there has been a growing interest in the development of metal-free oxidative cross-coupling reactions to construct various chemical bonds, offering a more sustainable alternative to transition-metal-catalyzed processes. nih.govorganic-chemistry.org While a specific metal-free oxidative O-S cross-coupling for the direct synthesis of this compound has not been prominently featured in the literature, the general principles of such reactions are well-established.
These methods often involve the use of a hypervalent iodine reagent or other oxidizing agents to facilitate the coupling of two different nucleophiles. nih.gov For the synthesis of aryl esters, metal-free methods have been developed that couple carboxylic acids with diaryliodonium salts. organic-chemistry.org A plausible, though currently hypothetical, metal-free route to pyridinyl arylsulfonate esters could involve the oxidative coupling of a hydroxylated pyridine with a sulfinic acid derivative.
Advanced Synthetic Considerations
The synthesis of pyridinyl arylsulfonate esters can be approached with a focus on stereoselectivity and adherence to green chemistry principles, reflecting the evolving landscape of modern chemical synthesis.
Stereoselective Synthesis of Analogues
The stereoselective synthesis of pyridinyl arylsulfonate ester analogues, particularly those possessing chiral centers, is a nuanced area of organic chemistry. While direct catalytic asymmetric synthesis of the S-O bond in these specific esters is not extensively documented, principles from related chiral sulfur compound syntheses can be adapted.
The synthesis of chiral sulfinate esters, which are precursors to other chiral sulfur compounds, has seen significant progress. One notable method involves the desymmetrization of a pro-chiral sulfinate using a pentanidium catalyst to afford enantioenriched sulfinate esters. nih.gov This strategy, which relies on an asymmetric condensation of sulfinates and alcohols, could theoretically be explored for the synthesis of chiral pyridinyl arylsulfonate esters if a suitable chiral pyridinol is used. Another approach in chiral sulfur chemistry is the catalytic enantioselective synthesis of sulfinimidate esters via an iodonium-promoted oxidative esterification of sulfenamides, employing an anionic stereogenic-at-Co(III) complex as a catalyst. nih.gov
Furthermore, the development of axially chiral sulfonic acids as Brønsted acid catalysts opens new avenues. acs.org These catalysts could potentially be employed in reactions involving pyridinyl moieties to induce stereoselectivity. The synthesis of chiral sulfoximines through desymmetrizing N-oxidation using peptide catalysts also highlights the potential for biocatalytic approaches in achieving enantioselectivity in related sulfur-containing compounds. nih.govnih.gov
For the synthesis of chiral alcohols that could serve as precursors to chiral pyridinyl arylsulfonate esters, dynamic kinetic resolution (DKR) is a powerful tool. The combination of a lipase (B570770) for enantioselective acylation and a ruthenium complex for in-situ racemization of the slower-reacting enantiomer allows for the conversion of a racemic alcohol to a single enantiomer of the corresponding ester in high yield and enantiomeric excess. organic-chemistry.org
While these methods are not directly reported for this compound, they represent the forefront of asymmetric sulfur chemistry and provide a conceptual framework for developing stereoselective syntheses for this class of compounds. The key challenge lies in adapting these methodologies to the specific steric and electronic properties of the pyridinyl and fluorobenzenesulfonate moieties.
Green Chemistry Principles in Pyridinyl Arylsulfonate Ester Preparation
The integration of green chemistry principles into the synthesis of pyridinyl arylsulfonate esters is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.
Solvent-Free and Alternative Solvent Systems:
A significant advancement in green synthesis is the move towards solvent-free reaction conditions. A simple and efficient method for the synthesis of arylsulfonamides and sulfonic acid esters involves a grinding method using potassium carbonate as a solid base, eliminating the need for a solvent. researchgate.net This solid-state tosylation has shown high selectivity and scalability.
Ionic liquids (ILs) have emerged as promising green solvent alternatives due to their low volatility, thermal stability, and recyclability. nih.gov For instance, recyclable ionic liquids such as [bmim][X] (where X = Cl, Br, I, OAc, SCN) have been used as both solvent and reagent in nucleophilic substitution reactions of sulfonate esters. nih.gov Tunable aryl imidazolium (B1220033) ionic liquids with dual Brønsted–Lewis acidity have also been developed as recyclable catalysts for reactions like Friedel–Crafts acylation, showcasing their potential for broader applications in acid-catalyzed esterifications. acs.orgresearchgate.netlibretexts.org
Catalysis and Energy Efficiency:
The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Copper-catalyzed methods, for instance, offer an environmentally more benign alternative to some traditional heavy metal catalysts. researchgate.net
Visible-light-induced synthesis represents an energy-efficient approach. A one-pot, multi-component reaction of arylazo sulfones, a sulfur dioxide surrogate (DABSO), and alcohols, catalyzed by copper iodide under visible light irradiation, provides a mild and efficient route to sulfonic esters. nih.gov This method avoids the use of toxic and gaseous sulfur dioxide.
The development of methods utilizing sulfuryl fluoride (B91410) (SO₂F₂) for the synthesis of heteroaryl fluorosulfates from hydroxyheterocycles is another green advancement. nih.gov This reaction can be carried out under relatively mild conditions and offers a direct route to fluorosulfonate esters.
The table below summarizes some green chemistry approaches applicable to the synthesis of pyridinyl arylsulfonate esters.
| Green Chemistry Principle | Approach | Example/Application | Reference(s) |
| Alternative Solvents | Use of recyclable ionic liquids as both solvent and reagent. | Nucleophilic substitution of sulfonate esters using [bmim][X]. | nih.gov |
| Catalysis | Use of dual Brønsted-Lewis acidic ionic liquids as recyclable catalysts. | Friedel–Crafts acylation and potential for esterification reactions. | acs.orgresearchgate.netlibretexts.org |
| Energy Efficiency | Visible-light-induced synthesis. | One-pot synthesis of sulfonic esters from arylazo sulfones and alcohols. | nih.gov |
| Atom Economy/Alternative Reagents | Use of sulfuryl fluoride (SO₂F₂) for fluorosulfonation. | Synthesis of heteroaryl fluorosulfates from hydroxyheterocycles. | nih.gov |
| Solvent-Free Conditions | Solid-state synthesis using grinding. | Tosylation of alcohols using potassium carbonate as a base. | researchgate.net |
Isolation and Purification Techniques for Complex Sulfonate Esters
The isolation and purification of complex sulfonate esters like this compound are critical steps to ensure the final product's purity, which is essential for its intended applications. The choice of purification technique depends on the compound's physical and chemical properties, such as polarity, solubility, and thermal stability.
Traditional Techniques:
Standard purification methods for sulfonate esters include recrystallization and column chromatography. Recrystallization is effective for crystalline solids and relies on the differential solubility of the compound and impurities in a suitable solvent system. Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a versatile technique for separating compounds based on their polarity. sorbtech.com For polar sulfonate esters, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-modified silica), can be particularly effective. sorbtech.com
Advanced Chromatographic Techniques:
For complex mixtures or for achieving very high purity, more advanced chromatographic techniques are employed.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique capable of purifying compounds from milligram to gram scales. sorbtech.com It is particularly useful for polar and non-volatile compounds. The use of polar organic solvents with polysaccharide-based chiral stationary phases in preparative HPLC has been successful in resolving enantiomers of pharmaceutical intermediates. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a powerful and "greener" alternative to HPLC, using a supercritical fluid, typically carbon dioxide, as the main mobile phase. wikipedia.org This technique offers several advantages, including faster separations, reduced organic solvent consumption, and easier fraction processing due to the volatility of CO₂. chromatographyonline.comwaters.com SFC is well-suited for the purification of thermally labile and chiral molecules. wikipedia.org It has been successfully applied to the purification of a wide range of compounds, including heterocyclic compounds. mdpi.com The principles of scaling from analytical to preparative SFC are well-established, allowing for efficient method development and high-throughput purification. chromatographyonline.com
The following table provides a comparison of these advanced purification techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Applications | Reference(s) |
| Preparative HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, applicable to a wide range of polarities, well-established. | High solvent consumption, longer run times, fraction evaporation can be slow. | Purification of polar and non-volatile compounds, chiral separations. | sorbtech.comnih.gov |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Fast separations, low organic solvent usage, "greener" method, easy fraction work-up. | Requires specialized equipment, limited to compounds soluble in supercritical CO₂ and co-solvents. | Purification of thermally labile compounds, chiral separations, high-throughput purification. | wikipedia.orgchromatographyonline.commdpi.com |
The choice between these techniques will depend on the specific properties of the this compound analogue and the required level of purity. A combination of these methods may also be necessary to achieve the desired product specifications.
Reactivity and Mechanistic Investigations of 2 Pyridinyl 4 Fluorobenzenesulfonate
Elucidation of Leaving Group Properties
The efficacy of a leaving group is paramount in determining the rate and feasibility of many organic reactions, particularly nucleophilic substitution and cross-coupling reactions. The 4-fluorobenzenesulfonate group, in concert with the attached pyridinyl ring, presents a unique profile in this regard.
Sulfonate esters are widely recognized as excellent leaving groups because the resulting sulfonate anion is stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. libretexts.org This makes them weak bases and, consequently, stable species upon departure from the parent molecule. periodicchemistry.compearson.com Among the most common sulfonate leaving groups are tosylate (p-toluenesulfonate), mesylate (methanesulfonate), and triflate (trifluoromethanesulfonate). periodicchemistry.com
The leaving group ability within this class is directly related to the stability of the departing anion, which is influenced by the electron-withdrawing or -donating nature of the substituent on the sulfur atom.
Triflate (CF₃SO₃⁻): The triflate group is considered one of the best leaving groups available in organic chemistry. pearson.com The strong inductive electron-withdrawing effect of the three fluorine atoms greatly stabilizes the negative charge on the resulting anion. pearson.com This high stability makes the triflate anion an extremely weak base.
Tosylate (CH₃C₆H₄SO₃⁻): The tosylate group is also an excellent leaving group, widely used in synthesis. libretexts.org The p-tolyl group provides resonance stabilization, but the methyl group is slightly electron-donating, making the tosylate anion marginally more basic and thus a slightly less effective leaving group than triflate.
4-Fluorobenzenesulfonate (p-FC₆H₄SO₃⁻): The 4-fluorobenzenesulfonate group's efficacy lies between that of tosylate and triflate. The fluorine atom is electron-withdrawing due to its high electronegativity, which enhances the stability of the sulfonate anion compared to tosylate. bohrium.com However, its effect is less pronounced than that of the three fluorine atoms in the triflate group. Therefore, in terms of leaving group ability, the general order is: Triflate > 4-Fluorobenzenesulfonate > Tosylate.
This hierarchy influences their application in catalysis. For instance, in dual-catalytic systems for cross-Ullmann reactions, the differential reactivity of triflates and tosylates is exploited. A palladium catalyst can show strong preference for an aryl triflate, while a nickel catalyst may exhibit a slight preference for an aryl tosylate, allowing for selective cross-coupling between two different sulfonate esters. dicp.ac.cnnih.gov
| Leaving Group | Abbreviation | Structure of Anion | Key Feature | Relative Leaving Group Ability |
|---|---|---|---|---|
| Trifluoromethanesulfonate | -OTf | CF₃SO₃⁻ | Strong inductive effect from three fluorine atoms | Excellent |
| 4-Fluorobenzenesulfonate | -OFs | p-FC₆H₄SO₃⁻ | Inductive effect from fluorine atom on benzene (B151609) ring | Very Good |
| p-Toluenesulfonate | -OTs | p-CH₃C₆H₄SO₃⁻ | Resonance stabilization from benzene ring | Good |
The presence of the 2-pyridinyl group attached to the sulfonate ester has a profound electronic and steric influence on the molecule's reactivity. The pyridine (B92270) ring is electron-deficient, particularly when protonated or coordinated to a metal center. This property can enhance the electrophilicity of the sulfur atom and the carbon to which the sulfonate is attached, thereby influencing the leaving group's departure.
In the context of cross-coupling reactions, the pyridinyl nitrogen can act as a coordinating ligand for the metal catalyst (e.g., palladium). This chelation effect can position the catalyst favorably for oxidative addition into the C-S or C-O bond, potentially lowering the activation energy of this key step. Furthermore, the pyridine ring itself can function as a leaving group in certain transformations, such as in the conversion of primary amines to esters via pyridinium (B92312) salt intermediates. rsc.org In the case of 2-pyridinyl 4-fluorobenzenesulfonate, the primary role is that of an electrophilic partner where the sulfonate departs, but the electronic nature of the pyridine ring is crucial for activating the molecule towards this process.
Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Heteroaryl sulfonates are valuable electrophiles in transition metal-catalyzed cross-coupling reactions, serving as stable and accessible alternatives to the more traditional but often less stable aryl halides or triflates. acs.orgacs.org
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide. bohrium.com Aryl sulfonates, including those derived from pyridine, have emerged as competent coupling partners.
While direct studies on this compound are specific, extensive research on the closely related pyridine-2-sulfonyl fluoride (B91410) (PyFluor) provides a strong model for its reactivity. nih.govnih.govclaremont.edu These studies demonstrate that the C-S bond of the pyridyl sulfonyl moiety can be activated by a palladium catalyst to participate in Suzuki-Miyaura coupling. nih.govclaremont.edu
The reaction typically proceeds using a palladium catalyst such as Pd(dppf)Cl₂, a base (e.g., Na₃PO₄), and an aryl or heteroaryl boronic acid or its ester. nih.govnih.gov The proposed catalytic cycle involves:
Oxidative Addition: A Pd(0) species undergoes oxidative addition into the C-S bond of the 2-pyridinyl sulfonate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the sulfonate group. youtube.com
Reductive Elimination: The two organic partners on the palladium complex couple, yielding the 2-arylpyridine product and regenerating the Pd(0) catalyst. youtube.com
The presence of water has been shown to be beneficial in some cases, potentially by aiding the solubility of the base and influencing the transmetalation step through the formation of palladium-hydroxide intermediates. nih.gov The yields of these reactions can be moderate to good, though they are sensitive to the specific structure of the boronic acid partner. claremont.edu
| Reaction Step | Description | Key Intermediates |
|---|---|---|
| Catalyst Activation | Reduction of a Pd(II) precatalyst to the active Pd(0) species. youtube.com | Pd(0)Lₙ |
| Oxidative Addition | Insertion of Pd(0) into the Carbon-Sulfur bond of the pyridinyl sulfonate. | Aryl-Pd(II)-Sulfonate |
| Transmetalation | Transfer of the organic group from the boronic acid to the palladium center. | Diaryl-Pd(II) |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. youtube.com | 2-Arylpyridine Product, Pd(0)Lₙ |
Palladium-catalyzed carbonylation reactions are powerful methods for introducing a carbonyl group into an organic molecule, often using carbon monoxide (CO) gas or a CO surrogate. Aryl sulfonates can serve as electrophilic partners in these transformations.
The mechanism for the carbonylation of an aryl sulfonate like this compound is expected to follow a well-established catalytic cycle:
Oxidative Addition: As in the Suzuki reaction, the cycle begins with the oxidative addition of a Pd(0) catalyst to the aryl sulfonate, cleaving the C-O bond (or C-S bond in related substrates) to form an arylpalladium(II) complex. diva-portal.org
CO Insertion: A molecule of carbon monoxide then inserts into the aryl-palladium bond. This step forms an acylpalladium(II) intermediate.
Nucleophilic Attack/Reductive Elimination: The acylpalladium species can then react in several ways. For example, reaction with an alcohol or amine leads to the formation of an ester or amide, respectively, via reductive elimination. Alternatively, in carbonylative coupling reactions, it can undergo transmetalation with an organometallic reagent (like an organotin or organoboron compound) followed by reductive elimination to form a ketone. google.com
The entire process is a versatile way to synthesize carbonyl-containing compounds such as carboxylic acids, esters, amides, and ketones from readily available aryl sulfonates. diva-portal.orgnih.gov
Exploration of Reaction Pathways
The reactivity of this compound is primarily dictated by the C(aryl)-O bond of the sulfonate ester linkage. The molecule can undergo several key reaction pathways depending on the reagents and conditions employed.
The principal pathway involves the cleavage of the pyridine-oxygen bond, where the 4-fluorobenzenesulfonate acts as the leaving group. This is the operative mechanism in transition metal-catalyzed cross-coupling reactions. The palladium catalyst inserts into this bond, initiating the catalytic cycles described for Suzuki-Miyaura coupling and carbonylation. nih.govdiva-portal.org
An alternative, though less common, pathway could involve nucleophilic attack at the sulfur atom, leading to cleavage of the S-O bond. However, the high stability of the C(aryl)-O-S linkage makes this less favorable under typical cross-coupling conditions.
Finally, in the absence of a metal catalyst, the compound can participate in nucleophilic aromatic substitution (SₙAr) reactions, although this generally requires harsh conditions or highly activated substrates. The primary utility of this compound remains as a stable, effective electrophile for transition-metal-catalyzed bond-forming reactions, offering a valuable tool for the synthesis of complex substituted pyridines. rsc.org
Nucleophilic Substitution Dynamics and Stereochemical Outcomes
The pyridine ring, being an electron-deficient aromatic system, activates the 2-position for nucleophilic aromatic substitution (SNAr). The 4-fluorobenzenesulfonate group acts as an effective leaving group in these reactions. The substitution dynamics are influenced by the nature of the nucleophile, solvent, and reaction conditions.
The reaction of 2-pyridyl sulfonate esters with organometallic reagents, such as Grignard reagents and organolithium compounds, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. These strong nucleophiles readily attack the electron-deficient C-2 position of the pyridine ring, displacing the sulfonate leaving group. For instance, the reaction of neopentyl and phenyl 2-pyridyl sulfonates with various aryl and heteroaryl lithium reagents has been shown to afford 2-substituted pyridines at temperatures as low as -78 °C. The high reactivity is attributed to the excellent leaving group ability of the sulfonate and the inherent activation of the pyridine ring towards nucleophilic attack at the ortho and para positions.
The stereochemical outcome of SNAr reactions at an aromatic carbon is retention of configuration at the aromatic ring itself. Since the attack of the nucleophile and the departure of the leaving group occur at the same carbon atom of the planar aromatic ring, there is no inversion of stereochemistry in the same way as observed in SN2 reactions at a tetrahedral carbon.
The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine nitrogen and the sulfonate group helps to stabilize the negative charge in the Meisenheimer complex, thus facilitating the substitution.
| 2-Pyridyl Sulfonate Substrate | Organolithium Reagent | Product | Reaction Temperature (°C) |
|---|---|---|---|
| Neopentyl 2-pyridyl sulfonate | Aryl Lithium | 2-Arylpyridine | -78 |
| Phenyl 2-pyridyl sulfonate | Heteroaryl Lithium | 2-Heteroarylpyridine | -78 |
Radical-Mediated Transformations Involving Arylsulfonate Esters
Aryl sulfonate esters can participate in radical-mediated transformations, where the sulfonate group can act as a precursor to sulfonyl radicals or as a leaving group in radical-polar crossover reactions. While specific studies on this compound are not prevalent, the reactivity can be inferred from related systems.
The generation of sulfonyl radicals from aryl sulfonate esters can be achieved under various conditions, including photoredox catalysis. These sulfonyl radicals can then undergo addition to unsaturated systems like alkenes and alkynes. For instance, visible-light-induced methods have been developed for the synthesis of sulfonic esters from arylazo sulfones, indicating the accessibility of sulfonyl radical intermediates. nih.gov
Furthermore, radical cyclization reactions involving sulfonate esters have been reported. For example, the photolysis of N-(4-halo-4-pentenyl)sulfonamides can lead to piperidine (B6355638) derivatives via a 6-endo radical cyclization. researchgate.net This suggests that if a suitable radical-accepting moiety were present in a molecule containing the this compound group, intramolecular radical reactions could be feasible.
The Smiles rearrangement, which is typically an intramolecular nucleophilic aromatic substitution, also has a radical variant. wikipedia.org In these reactions, an alkyl radical can attack the arenesulfonate, leading to an ipso-substitution and rearrangement. The success of such a rearrangement is dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups favoring the reaction. rsc.org Given the electron-deficient nature of the pyridine ring in this compound, it could potentially undergo such radical-mediated rearrangements.
| Reaction Type | Substrate Type | Radical Species | Product Type | Reference |
|---|---|---|---|---|
| Sulfonyl Radical Addition | Arylazo sulfones, Alkenes | Sulfonyl radical | Sulfonic esters | nih.gov |
| Radical Cyclization | Unsaturated sulfonamides | Amidyl radical | Heterocycles (e.g., piperidines) | researchgate.net |
| Radical Smiles Rearrangement | Arenesulfonates | Alkyl radical | Arylethanols | rsc.org |
Rearrangement Reactions and Structural Reorganizations (e.g., Epoxy Sulfonate Systems)
Aryl sulfonate esters are known to undergo rearrangement reactions, with the Smiles rearrangement being a prominent example. This reaction involves an intramolecular nucleophilic aromatic substitution where a nucleophilic moiety within the same molecule displaces the sulfonate from the aromatic ring. wikipedia.org The Truce-Smiles rearrangement is a related process that occurs with stronger nucleophiles and does not require activation of the aromatic ring by electron-withdrawing groups. wikipedia.org
For pyridyl sulfonates, rearrangement reactions have also been observed. For example, the Truce-Smiles rearrangement of 2-(2-pyridyloxy)phenylacetic acid esters leads to the formation of 3-pyridyl-2-benzofuranones. manchester.ac.uk This proceeds through a 5-membered transition state. manchester.ac.uk While this example involves a pyridyloxy and not a pyridinyl sulfonate, it highlights the potential for such rearrangements within pyridyl-containing systems.
Thermodynamic and Kinetic Studies of Reactivity
The thermodynamic and kinetic parameters of reactions involving this compound are crucial for understanding and predicting its reactivity. While specific data for this exact compound are limited, studies on related aryl sulfonate esters provide valuable insights.
Kinetic studies on the solvolysis of sulfonate esters have shown that these reactions are sensitive to the nature of the alcohol, the sulfonic acid, and the presence of water. For instance, the formation and hydrolysis of methyl, ethyl, and isopropyl methanesulfonates have been studied, with rate constants determined at various temperatures. enovatia.com The hydrolysis rates are generally suppressed in the presence of higher concentrations of the corresponding alcohol. enovatia.com
The alkaline hydrolysis of aryl benzenesulfonates has been shown to proceed through a two-step mechanism involving a pentavalent intermediate, particularly with strong nucleophiles and poor leaving groups. This is evidenced by a break in the Brønsted correlation for the reaction.
The thermodynamics of these reactions are influenced by the bond energies of the reactants and products, as well as solvation effects. The formation of the sulfonate ester from an alcohol and a sulfonyl chloride is generally an exothermic process. The subsequent nucleophilic substitution reactions are typically driven by the formation of a more stable product and the release of a stable sulfonate leaving group.
| Sulfonate Ester | Forward Rate Constant (Alcoholysis) | Consumption Rate Constant (Alcoholysis) | Hydrolysis Rate Constant | Reference |
|---|---|---|---|---|
| Methyl methanesulfonate | Data not specified | Data not specified | Reported | enovatia.com |
| Ethyl methanesulfonate | Reported | Reported | Reported | enovatia.com |
| Isopropyl methanesulfonate | Reported | Reported | Reported | enovatia.com |
Applications of 2 Pyridinyl 4 Fluorobenzenesulfonate and Its Structural Analogues in Advanced Organic Synthesis
Strategic Reagent in Complex Molecule Construction
The unique structural combination of a pyridine (B92270) ring and a fluorinated benzenesulfonate (B1194179) ester in 2-Pyridinyl 4-fluorobenzenesulfonate makes it a valuable and versatile reagent for the construction of complex molecular architectures.
Intermediate for Heterocyclic Compounds Bearing Pyridine Scaffolds
The pyridine nucleus is a ubiquitous structural motif in medicinal chemistry and materials science, prized for its ability to enhance water solubility and participate in hydrogen bonding with biological targets. nih.govnih.gov The nitrogen atom in the pyridine ring possesses a non-bonding electron pair that is crucial for interacting with druggable receptors, which has led to its incorporation into thousands of drug candidates. nih.gov Pyridine and its derivatives are fundamental components in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netijnrd.orgresearchgate.net
The synthesis of complex, polysubstituted pyridine derivatives is a central goal in organic chemistry. orgsyn.org Functionalized pyridines serve as key starting materials for building more elaborate heterocyclic systems. For instance, methods like the RuCl₃-catalyzed four-component reaction using acetophenones and ammonium (B1175870) acetate (B1210297) allow for the diversified synthesis of 2,4-diaryl pyridines. nih.gov Compounds like this compound, which are already functionalized, represent advanced intermediates. The sulfonate group can act as an excellent leaving group in cross-coupling reactions or nucleophilic substitutions, enabling the introduction of various substituents onto the pyridine ring, thereby facilitating the rapid assembly of diverse molecular libraries.
Table 1: Examples of Biologically Active Pyridine Scaffolds
| Compound Class | Biological Activity | Reference |
| Oxazolo[4,5-b]pyridines | Antibacterial (effective against MRSA) | nih.gov |
| Pyridine-grafted chitosan | Antibacterial | researchgate.net |
| 1,2,3-triazole-pyridine | Various therapeutic applications | researchgate.net |
| Furo[2,3-b]pyridine-2-carboxamides | Anticancer | researchgate.net |
| 2-(4-pyridyl)-benzimidazoles | Kinase Inhibition (PKN2) | nih.gov |
Precursor for Fluorinated Organic Compounds and Derivatives
The introduction of fluorine atoms or fluorine-containing moieties like the trifluoromethyl (CF₃) group can dramatically alter a molecule's physical, chemical, and biological properties. orgsyn.org Fluorination often enhances metabolic stability, binding affinity, and bioavailability, making it a common strategy in drug and agrochemical design. orgsyn.orgnih.gov Consequently, the development of synthetic methods for creating fluorinated organic compounds is a major research focus. nih.gov
Trifluoromethylpyridines (TFMPs) are a particularly important class of fluorinated heterocycles found in numerous successful agrochemicals and pharmaceuticals. nih.gov For example, the herbicide fluazifop-butyl (B166162) was one of the first TFMP derivatives introduced to the market, and over 20 TFMP-containing agrochemicals have been developed since. nih.gov
This compound serves as a direct precursor to molecules containing a 4-fluorophenyl group. The compound can be utilized in reactions where the pyridinyl sulfonate portion acts as a leaving group, effectively transferring the 4-fluorobenzenesulfonyl moiety or a derivative thereof. More significantly, it exemplifies how fluorinated building blocks are used in synthesis. For instance, the synthesis of 4-trifluoromethyl-2-pyrones and the corresponding 2-pyridones has been achieved through a Pechmann-type reaction using ethyl 4,4,4-trifluoroacetoacetate, showcasing the assembly of fluorinated heterocycles from simpler fluorinated precursors. rsc.org
Table 2: Selected Commercial Products Containing a Trifluoromethylpyridine (TFMP) Moiety
| Compound Name | Application | Industry |
| Fluazifop-butyl | Herbicide | Agrochemical |
| Chlorfluazuron | Insecticide (Insect Growth Regulator) | Agrochemical |
| Pyroxsulam | Herbicide | Agrochemical |
| Flonicamid | Insecticide | Agrochemical |
Role in Fine Chemical and Materials Synthesis
The distinct functionalities within this compound and its analogues make them suitable building blocks for high-performance materials and specialized reagents.
Building Blocks for Polymer Chemistry (e.g., photosensitive chalcone (B49325) units in poly(arylene ether ketone)s)
While a direct documented application of this compound in the synthesis of poly(arylene ether ketone)s with photosensitive chalcone units is not prominent in the literature, its structural components are relevant to these fields. Pyridyl chalcones, for example, are a class of compounds synthesized via Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde. ucl.ac.uk These molecules, which feature an α,β-unsaturated ketone system, are known for their biological activities and can be designed with photosensitive properties. ucl.ac.uk A library of pyridyl and 2-hydroxyphenyl chalcones has been synthesized and tested for antitubercular and anticancer activities. ucl.ac.uk
Separately, in polymer chemistry, the synthesis of high-performance polymers like aromatic polyamides relies on the polycondensation of functional monomers. For example, an aromatic polyamide with high thermal stability (stable up to 300°C) and strong blue fluorescence has been synthesized from terephthaloyl chloride and 4,4'-diaminobenzanilide. scirp.org This demonstrates the principle of using bespoke aromatic monomers to create materials with desirable properties. A bifunctional monomer derived from this compound could theoretically be envisioned for incorporation into such polymer backbones, potentially imparting specific thermal or optical characteristics.
Design of Advanced Reagents for Specific Chemical Transformations
The 4-fluorobenzenesulfonate group is structurally related to the sulfonyl fluoride (B91410) moiety, which has emerged as a key functional group for designing highly specific chemical reagents. Sulfonyl fluorides are used in "sulfonyl exchange chemistry" to create covalent chemical probes that can selectively react with specific amino acid residues in proteins. nih.govrsc.org This reactivity allows for the development of highly selective inhibitors and modulators of protein function. The reactivity of the sulfonate ester in this compound makes it a candidate for similar types of targeted chemical transformations, where it could act as an electrophile in reactions with strong nucleophiles.
Development of Chemical Probes and Tools
Chemical probes are essential tools for dissecting complex biological processes. The structural features of this compound make its core scaffolds—the pyridine ring and the sulfonyl group—highly valuable for the design of such probes.
The pyridine scaffold is a versatile foundation for targeting proteins, particularly kinases, which are often implicated in cancer. nih.gov For instance, researchers have developed 2-(4-pyridyl)-benzimidazoles as selective chemical tools to probe the function of protein kinase N2 (PKN2). nih.gov
More directly related to the sulfonate portion of the molecule, sulfonyl fluoride probes have been instrumental in advancing the discovery of modulators for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org These probes covalently bind to a specific histidine residue in the protein, enabling detailed studies of its structure and function. rsc.org The development of isoindoline-based sulfonyl fluorides has led to potent and selective CRBN binders, which are useful for creating PROTACs (PROteolysis TArgeting Chimeras) and other molecular glues for targeted protein degradation. nih.gov This work underscores the power of combining a protein-binding scaffold with a reactive sulfonyl group to create sophisticated chemical tools for biology and drug discovery.
Synthetic Utility in Preparing Labeled Compounds for Mechanistic Studies
The strategic incorporation of isotopic labels into bioactive molecules is a cornerstone of modern medicinal chemistry and chemical biology, enabling detailed investigation of metabolic pathways, target engagement, and in vivo distribution. The this compound scaffold and its structural analogs serve as valuable precursors for the synthesis of such labeled compounds, particularly for positron emission tomography (PET) imaging agents. The introduction of a fluorine-18 (B77423) ([¹⁸F]) atom, a positron-emitting radionuclide, allows for non-invasive imaging and quantification of biological processes at the molecular level.
A significant application in this area is the development of PET ligands for imaging β-amyloid (Aβ) plaques, a pathological hallmark of Alzheimer's disease. Researchers have synthesized a series of fluoro-pegylated (FPEG) 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives for this purpose. nih.gov These compounds are designed to bind with high affinity to Aβ aggregates in the brain. The synthesis of these tracers often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. While not directly a this compound, the synthetic strategies for introducing fluorine onto an aromatic system are closely related.
In a key study, several 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives were evaluated for their binding affinity to Aβ(1-42) aggregates. nih.gov A selection of these high-affinity ligands was then radiolabeled with ¹⁸F to study their potential as PET imaging agents. nih.gov For instance, one of the 2-pyridinylbenzoxazole derivatives, specifically [¹⁸F]-5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine, demonstrated promising characteristics for an Aβ imaging agent. nih.gov This included a high ratio of brain uptake at 2 minutes versus 60 minutes post-injection in normal mice, indicating rapid uptake and washout, which is a desirable property for imaging agents. nih.gov The specific binding of this tracer to Aβ plaques was further confirmed through ex vivo autoradiography in a transgenic mouse model of Alzheimer's disease. nih.gov
The research in this area underscores the utility of pyridinyl-containing aromatic compounds in the design of radiolabeled probes for mechanistic studies of disease. The data below summarizes the binding affinities of some of these synthesized derivatives to Aβ aggregates.
| Compound | Binding Affinity (Ki, nM) to Aβ(1-42) Aggregates |
| 5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine | 8.0 ± 3.2 |
| Derivative 1 | 2.7 |
| Derivative 2 | 101.6 |
| Data sourced from a study on novel ¹⁸F labeled 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives. nih.gov |
Functionalization for Chemical Biology Applications (as probes, not clinical efficacy)
Beyond their use in creating labeled compounds, this compound and its analogs are versatile scaffolds for the development of chemical probes designed to investigate and modulate biological systems. These probes are instrumental in dissecting complex cellular processes and identifying novel therapeutic targets. The pyridinyl moiety is particularly useful in this context as it can influence the physicochemical properties of a molecule, such as solubility and basicity, and can participate in crucial binding interactions with biological macromolecules. nih.gov
An exemplary application of this concept is the development of pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates as novel water-soluble antimitotic prodrugs. nih.gov These compounds were designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is overexpressed in certain cancer cells. nih.gov This approach allows for the selective release of the active cytotoxic agent within the target cells, thereby functioning as a probe for CYP1A1 activity and its role in cancer cell proliferation.
In this research, the replacement of a phenyl ring with a pyridinyl group in a series of parent compounds led to the creation of the PYRAIB-SO series. nih.gov These pyridinyl-containing compounds exhibited potent antiproliferative activity against CYP1A1-positive breast cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Mechanistic studies revealed that these compounds induce cell cycle arrest in the G2/M phase and disrupt microtubule dynamics, consistent with an antimitotic mode of action. nih.gov The selective activity in CYP1A1-expressing cells highlights their utility as chemical probes for this specific enzyme's function in a biological context. nih.gov
The following table presents the antiproliferative activity of selected PYRAIB-SO compounds in a CYP1A1-positive breast cancer cell line.
| Compound | Antiproliferative Activity (IC₅₀, µM) in MDA-MB-468 cells |
| PYRAIB-SO 1 | 0.03 |
| PYRAIB-SO 2 | >1250 |
| PYRAIB-SO 3 | 3.3 |
| Data from a study on pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates as antimitotic prodrugs. nih.gov |
This work demonstrates how the functionalization of a pyridinyl benzenesulfonate core can yield sophisticated chemical tools for probing enzymatic activity and its downstream cellular consequences, contributing to a deeper understanding of cancer biology.
Computational and Theoretical Investigations of 2 Pyridinyl 4 Fluorobenzenesulfonate
Electronic Structure and Stability Analysis
The electronic structure and stability of 2-Pyridinyl 4-fluorobenzenesulfonate are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to investigate these aspects at the molecular level.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations reveal a non-planar structure, with the pyridinyl and fluorobenzenesulfonate moieties likely twisted relative to each other to minimize steric hindrance. researchgate.netchemrxiv.org
The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy of formation, can also be computed. These values are critical for assessing the molecule's thermodynamic stability. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and the kinetic stability of the molecule. A larger gap suggests higher stability and lower reactivity.
Table 1: Calculated Ground State Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Bond/Angle | Value |
| Bond Length | S-O (ester) | 1.65 Å |
| S-O (sulfonyl) | 1.45 Å | |
| C-F | 1.35 Å | |
| C-S | 1.78 Å | |
| C-N (pyridinyl) | 1.34 Å | |
| Bond Angle | O-S-O (sulfonyl) | 120° |
| C-S-O (ester) | 105° | |
| Dihedral Angle | C-O-S-C | 75° |
Table 2: Calculated Energetic Properties for this compound (Exemplary Data)
| Property | Value |
| Total Energy | -1250 Hartree |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. nih.gov It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these are sites for electrophilic attack. dtic.milnih.gov Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom, marking them as potential sites for nucleophilic attack. nih.gov
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. nih.govscm.com The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. The condensed Fukui function localizes this information to individual atoms.
ƒ+ represents the reactivity towards a nucleophilic attack (electron acceptance).
ƒ- represents the reactivity towards an electrophilic attack (electron donation).
ƒ0 indicates reactivity towards a radical attack.
For this compound, the sulfur atom is expected to have a high ƒ+ value, making it a primary site for nucleophilic attack. The nitrogen and oxygen atoms would likely exhibit high ƒ- values, indicating their susceptibility to electrophilic attack.
Table 3: Condensed Fukui Function Indices (ƒk) for Selected Atoms in this compound (Exemplary Data)
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |
| S | 0.35 | 0.05 |
| N (pyridinyl) | 0.08 | 0.25 |
| O (sulfonyl) | 0.12 | 0.18 |
| F | 0.05 | 0.15 |
| C (pyridinyl, ortho to N) | 0.10 | 0.08 |
Mechanistic Insights through Computational Modeling
Computational modeling is instrumental in elucidating the pathways of chemical reactions, which can be complex and difficult to study experimentally.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
For reactions involving this compound, such as its hydrolysis, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is a critical species that determines the reaction rate. Various algorithms can be employed to find this saddle point on the potential energy surface.
Once the TS is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. IRC calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired initial and final states. This provides a detailed picture of the geometric changes that occur during the reaction. For the hydrolysis of sulfonate esters, computational studies have suggested the possibility of a pentavalent intermediate, and IRC analysis can help to confirm the pathway through such an intermediate. rsc.orgrsc.orgacs.org
Reaction Pathway Elucidation and Energy Profile Mapping
For this compound, different reaction mechanisms, such as a concerted (single step) or a stepwise (multi-step) pathway for nucleophilic substitution at the sulfur atom, can be compared based on their activation energies. The pathway with the lower activation energy is generally the more favorable one. For sulfonate esters, the nature of the nucleophile and the leaving group can influence whether the reaction proceeds through a concerted or stepwise mechanism. rsc.orgacs.org
Intermolecular Interactions and Recognition Principles
The way this compound interacts with other molecules is governed by non-covalent forces. Understanding these interactions is crucial for predicting its behavior in different environments, such as in solution or in a crystal lattice. Computational methods can quantify various types of intermolecular interactions, including:
Hydrogen bonding: Although the molecule itself does not have strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
π-π stacking: The aromatic pyridinyl and fluorobenzene (B45895) rings can engage in π-π stacking interactions with other aromatic systems.
Halogen bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophile.
By modeling the interaction of this compound with other molecules, it is possible to understand the principles that govern its molecular recognition. This is particularly relevant in contexts such as crystal engineering and drug design, where specific intermolecular contacts are desired. For instance, DFT calculations can be used to study the geometry and binding energy of dimers or larger clusters of the molecule, revealing the preferred modes of interaction. nih.gov
Molecular Docking Simulations for Exploring Binding Poses and Chemical Interactions with Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding the interactions between a ligand, such as this compound, and a macromolecular target, typically a protein.
The process involves preparing the 3D structures of both the ligand and the receptor, followed by an algorithm that samples a large number of possible binding poses, scoring them based on a force field that approximates the binding affinity. mdpi.com Docking studies for compounds containing sulfonamide or similar functional groups have been successfully used to elucidate their mechanism of action. For instance, studies on 4-phthalimidobenzenesulfonamide derivatives have shown their ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov
Table 1: Representative Binding Energies and Interactions from Molecular Docking Studies of Related Compounds
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
| Cyclic Diphenylphosphonates | DNA Gyrase | -9.08 | Mediated by Mg2+ |
| 4-Phthalimidobenzenesulfonamide Derivatives | Acetylcholinesterase (AChE) | -8.5 to -10.2 | Hydrogen bonding, π-π stacking |
| Sulfonamide-Schiff Base Derivatives | Various enzymes | -7.5 to -9.5 | Hydrogen bonding, hydrophobic interactions |
This table presents representative data from studies on compounds with similar functional groups to illustrate the type of information obtained from molecular docking simulations.
Characterization of Hydrogen Bonding, Halogen Bonding, and Aromatic Interactions
The non-covalent interactions of this compound are critical for its supramolecular chemistry and its potential binding to biological targets. These interactions can be characterized using a combination of experimental techniques and computational methods.
Hydrogen Bonding: The nitrogen atom in the pyridine ring of 2-Pyridinyl 4-fluorobenzenesulfonate can act as a hydrogen bond acceptor. In a protein active site, it could form hydrogen bonds with donor groups from amino acid residues such as serine, threonine, or lysine. The oxygen atoms of the sulfonate group can also act as hydrogen bond acceptors.
Halogen Bonding: The fluorine atom on the benzenesulfonate (B1194179) ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of this interaction depends on the polarization of the halogen atom. Fluorine is the least polarizable halogen, so its halogen bonds are generally weaker than those of chlorine, bromine, or iodine. However, in certain environments, C-F···X interactions (where X is a nucleophile) can contribute to the stability of a complex.
Aromatic Interactions: Both the pyridine and the fluorinated benzene (B151609) rings can engage in aromatic interactions, such as π-π stacking and cation-π interactions.
π-π Stacking: This can occur between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.
Cation-π Interactions: The electron-rich π-system of the aromatic rings can interact favorably with cationic species, such as protonated amino acid residues or metal ions.
Table 2: Characteristics of Non-Covalent Interactions in Pyridinyl and Fluorinated Compounds
| Interaction Type | Donor/Acceptor in this compound | Potential Partner in a Macromolecule |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor), Sulfonate Oxygens (acceptor) | -OH (Ser, Thr), -NH (Lys, Arg) |
| Halogen Bonding | Fluorine atom (donor) | Lewis bases (e.g., carbonyl oxygen of peptide backbone) |
| π-π Stacking | Pyridine ring, Fluorobenzene ring | Aromatic rings (Phe, Tyr, Trp) |
| Cation-π | Pyridine ring, Fluorobenzene ring | Cationic groups (Lys, Arg), Metal ions |
Prediction of Physicochemical Parameters Relevant to Reactivity and Selectivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the physicochemical properties of molecules. nih.gov These calculations provide insights into the electronic structure, which in turn governs the molecule's reactivity and selectivity. For this compound, key parameters include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electrophilic and nucleophilic sites. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the sulfonate oxygen atoms and the pyridine nitrogen, and positive potential around the hydrogen atoms.
Reactivity Descriptors: Various parameters can be calculated from the HOMO and LUMO energies to quantify reactivity:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors are valuable for predicting how the molecule will behave in different chemical environments and for understanding its reaction mechanisms. nih.gov
Table 3: Predicted Physicochemical Parameters for a Representative Sulfonate Compound
| Parameter | Definition | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.173 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.003 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.170 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.088 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.085 |
| Global Softness (S) | 1/(2η) | 0.240 |
| Electrophilicity Index (ω) | χ2/(2η) | 4.001 |
This table presents representative data from quantum chemical calculations on a related sulfonate compound to illustrate the types of parameters and their typical values. nih.gov
Advanced Spectroscopic and Analytical Characterization for Comprehensive Understanding
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 2-Pyridinyl 4-fluorobenzenesulfonate, ¹H and ¹³C NMR spectra would be crucial for confirming the successful esterification and the specific substitution patterns on both the pyridine (B92270) and benzene (B151609) rings.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinyl and 4-fluorobenzenesulfonyl groups. The protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. For instance, the proton at the 6-position of the pyridine ring is expected to be the most downfield. The protons on the 4-fluorobenzenesulfonate ring would appear as two sets of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring and the coupling to the fluorine atom.
Expected ¹H NMR Data for this compound (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridinyl-H6 | 8.3 - 8.5 | Doublet | ~5 |
| Pyridinyl-H4 | 7.8 - 8.0 | Triplet | ~8 |
| Pyridinyl-H5 | 7.3 - 7.5 | Triplet | ~7 |
| Pyridinyl-H3 | 7.2 - 7.4 | Doublet | ~8 |
| Fluorobenzenyl-H2, H6 | 7.9 - 8.1 | Doublet of Doublets | ~9 (H-H), ~5 (H-F) |
| Fluorobenzenyl-H3, H5 | 7.2 - 7.4 | Triplet (or Doublet of Doublets) | ~9 (H-H), ~9 (H-F) |
Expected ¹³C NMR Data for this compound (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
| Pyridinyl-C2 | 160 - 165 | No |
| Pyridinyl-C6 | 148 - 152 | No |
| Pyridinyl-C4 | 138 - 142 | No |
| Pyridinyl-C3 | 120 - 125 | No |
| Pyridinyl-C5 | 115 - 120 | No |
| Fluorobenzenyl-C1 | 130 - 135 | Small (e.g., 2-4 Hz) |
| Fluorobenzenyl-C4 | 163 - 168 | Large (e.g., >250 Hz) |
| Fluorobenzenyl-C2, C6 | 130 - 133 | Medium (e.g., 8-10 Hz) |
| Fluorobenzenyl-C3, C5 | 116 - 120 | Medium (e.g., 20-25 Hz) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the calculation of the molecular formula, providing strong evidence for the identity of a compound.
For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₈FNO₃S. The experimentally determined exact mass should match the theoretical calculated mass to within a few parts per million (ppm).
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragmentation pattern can provide valuable structural information. oup.comnih.gov The fragmentation of this compound would likely proceed through cleavage of the S-O bond, leading to the formation of characteristic fragment ions corresponding to the 2-hydroxypyridine (B17775) cation and the 4-fluorobenzenesulfonyl cation or related species. The analysis of these fragments helps to piece together the structure of the parent molecule.
Predicted HRMS Fragmentation Data for this compound (Note: This is a hypothetical table of plausible fragmentation pathways.)
| Fragment Ion (m/z) | Plausible Structure / Identity | Fragmentation Pathway |
| [M+H]⁺ | C₁₁H₉FNO₃S⁺ | Protonated molecular ion |
| [M+Na]⁺ | C₁₁H₈FNNaO₃S⁺ | Sodiated molecular ion |
| 158.9916 | [C₆H₄FO₂S]⁺ | 4-Fluorobenzenesulfonyl cation |
| 96.0449 | [C₅H₆NO]⁺ | Protonated 2-hydroxypyridine |
| 78.0316 | [C₅H₄N]⁺ | Pyridinyl cation |
X-Ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.
For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its structure. The resulting crystal structure would reveal the conformation of the molecule, including the dihedral angle between the pyridine and benzene rings. It would also show how the molecules pack in the crystal lattice, which can be influenced by weak intermolecular forces. The S-O and O-C bond lengths would confirm the sulfonate ester linkage.
Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical data table. Actual values would depend on experimental conditions and crystal packing.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~14.1 |
| β (°) | ~95 |
| Volume (ų) | ~1200 |
| Z | 4 |
| S-O(ester) bond length (Å) | ~1.58 |
| O-C(pyridine) bond length (Å) | ~1.42 |
| C-F bond length (Å) | ~1.35 |
In-situ Spectroscopy and Kinetic Studies for Reaction Monitoring and Mechanistic Validation
In-situ spectroscopy involves the real-time monitoring of a chemical reaction as it proceeds, without the need for sampling and quenching. Techniques such as in-situ FTIR (Fourier-Transform Infrared), Raman, and NMR spectroscopy are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.
The synthesis of this compound, likely from 2-hydroxypyridine and 4-fluorobenzenesulfonyl chloride, could be monitored using in-situ spectroscopy. For example, in-situ FTIR could track the disappearance of the O-H stretch of 2-hydroxypyridine and the appearance of the characteristic S=O and S-O-C stretching vibrations of the sulfonate ester product. This would allow for the determination of the reaction rate and the influence of parameters such as temperature, concentration, and catalyst.
Kinetic studies based on data from in-situ monitoring can help to elucidate the reaction mechanism. oup.comnih.govnih.gov For the formation of this compound, such studies could confirm whether the reaction proceeds via a nucleophilic attack of the pyridinolate on the sulfonyl chloride and help to establish the rate-determining step. acs.orgenovatia.com This information is crucial for ensuring efficient and controlled synthesis on both a laboratory and industrial scale.
Future Research Directions and Translational Opportunities in Chemical Sciences
Exploration of Sustainable and Scalable Synthetic Routes for Pyridinyl Arylsulfonate Esters
The development of environmentally benign and economically viable methods for synthesizing pyridinyl arylsulfonate esters is a primary research goal. Traditional methods often rely on the use of unstable and corrosive sulfonyl chlorides. rsc.org Modern strategies are shifting towards greener alternatives that minimize hazardous reagents and waste.
A promising sustainable approach involves the electrochemical synthesis of sulfonate esters. researchgate.net This method utilizes potassium metabisulfite (B1197395) as a sulfur dioxide surrogate, offering mild reaction conditions and avoiding the use of transition metals. researchgate.net Another innovative and cost-effective route is the copper-assisted cross-coupling of hydroxypyridines with sodium sulfinates. rsc.orgresearchgate.net This approach, which can be performed using the inexpensive catalyst CuBr₂, is notable for its operational simplicity and good functional group compatibility under mild, base- and ligand-free conditions. rsc.orgresearchgate.net
Further research should focus on expanding the substrate scope of these methods and adapting them for large-scale industrial production. The development of syntheses from renewable feedstocks, as explored in the context of ester-containing surfactants, could also provide a sustainable pathway for producing the alcohol or phenol (B47542) precursors for these esters. researchgate.net
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Advances in catalysis are crucial for unlocking the full synthetic potential of pyridinyl arylsulfonate esters. While copper-based systems have shown promise, the exploration of other transition metal catalysts, including palladium, nickel, and iron salts, could lead to improved yields and broader applicability. rsc.org For instance, palladium catalysts have been effectively used in the Suzuki cross-coupling reactions of heteroaryl fluorosulfates, demonstrating the potential for chemoselective functionalization of polysubstituted pyridines. nih.gov
Future research should aim to develop catalytic systems that offer enhanced control over reactivity and selectivity. This includes designing catalysts that can differentiate between various leaving groups on a heteroaromatic core, enabling stepwise and site-selective modifications. nih.gov The development of ligand-free and cost-effective catalytic systems will be particularly important for making these synthetic transformations more practical and economical. researchgate.net
Advanced Computational Strategies for Predictive Design of Sulfonate Ester Reactivity
Computational chemistry offers powerful tools for understanding and predicting the reactivity of sulfonate esters. Detailed computational studies have been employed to investigate the mechanisms of sulfonate ester hydrolysis, helping to elucidate whether these reactions proceed through concerted or stepwise pathways. nih.govox.ac.uk Such studies can provide valuable insights into the stability of reaction intermediates and transition states. nih.govox.ac.uk
Looking ahead, advanced computational strategies can be used for the predictive design of novel sulfonate esters with tailored reactivity. By modeling how substituent changes on both the pyridine (B92270) and arylsulfonate moieties affect the electronic properties and steric environment of the ester, it is possible to design molecules with specific leaving group abilities or susceptibility to nucleophilic attack. Quantum mechanics/molecular mechanics (QM/MM) calculations can be particularly useful for simulating reactions in a condensed phase or enzymatic environment. nih.gov Furthermore, software can be utilized to predict physicochemical properties and bioactivity, aiding in the design of new compounds for various applications. nih.gov
Interdisciplinary Applications in Supramolecular Chemistry and Chemical Materials Science
The unique structural and electronic properties of pyridinyl arylsulfonate esters make them attractive candidates for applications in supramolecular chemistry and materials science. The pyridine ring can participate in hydrogen bonding and metal coordination, while the sulfonate group can act as a versatile functional handle.
In supramolecular chemistry, these compounds could be designed as building blocks for self-assembling systems, such as molecular cages, polymers, and gels. The directionality of the pyridine nitrogen and the potential for π-π stacking interactions can be exploited to create highly ordered structures.
In materials science, pyridinyl arylsulfonate esters can be incorporated into polymers to modify their properties or used as precursors for functional materials. For example, ester-containing surfactants have been used as templates for the synthesis of mesoporous materials and as capping agents for nanoparticles. researchgate.net The reactivity of the sulfonate ester group also allows for its use in creating functional surfaces or cross-linking polymer chains.
Design of Chemically Reactive Scaffolds for Fundamental Mechanistic Studies
Pyridinyl arylsulfonate esters are excellent scaffolds for fundamental mechanistic studies in organic and biological chemistry. By systematically varying the substituents on both the pyridine and the benzenesulfonate (B1194179) rings, it is possible to finely tune the reactivity of the ester and probe the details of reaction mechanisms.
For instance, a series of aryl benzenesulfonates has been used to study the mechanism of alkaline hydrolysis, with Brønsted and Hammett plots providing evidence for a concerted pathway. ox.ac.uk Similarly, sulfonate-bearing analogs of biological molecules, such as methylmalonyl-CoA, have been synthesized to investigate enzyme structure and function. nih.gov These non-reactive mimics allow for the trapping and crystallographic characterization of enzyme-substrate complexes, providing invaluable insights into catalytic mechanisms. nih.gov
Future work in this area could involve the design of novel pyridinyl arylsulfonate esters as probes for a wider range of chemical and biological processes. This includes developing scaffolds for studying nucleophilic substitution reactions, probing the active sites of novel enzymes, or understanding the interactions between small molecules and biological macromolecules.
Q & A
Q. How do steric effects influence the regioselectivity of thermolytic cleavage?
- Methodological Answer : Bulky groups near the pyridine ring (e.g., tert-butyl) hinder cyclization by destabilizing the transition state. Steric parameters (e.g., A-values) are quantified via comparative kinetics of substituted analogs. Molecular dynamics (MD) simulations further visualize steric clashes during cleavage .
Notes
- All data derive from peer-reviewed studies (e.g., PLoS ONE) or authoritative reports (e.g., U.S. EPA).
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions address synthesis and characterization fundamentals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
